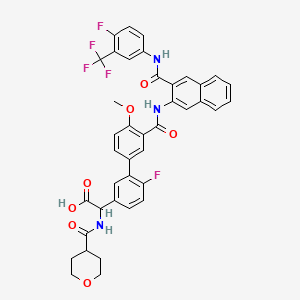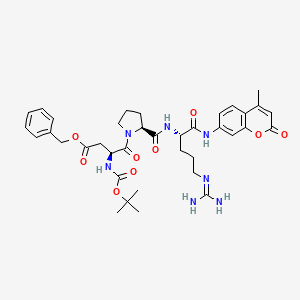
Boc-Asp(OBzl)-Pro-Arg-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Asp(OBzl)-Pro-Arg-AMC is a synthetic peptide compound used in various biochemical and pharmaceutical research applications. The compound consists of a sequence of amino acids: Boc-Asp(OBzl) (N-tert-butoxycarbonyl-L-aspartic acid β-benzyl ester), Pro (proline), Arg (arginine), and AMC (7-amino-4-methylcoumarin). This compound is often utilized in studies involving protease activity due to the presence of the AMC fluorophore, which allows for easy detection and quantification of enzymatic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(OBzl)-Pro-Arg-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, Boc-Asp(OBzl), to a solid resin. Subsequent amino acids, Pro and Arg, are sequentially added using coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the attachment of the AMC group to the peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of continuous flow reactors and mechanochemical methods, such as reactive extrusion, can further enhance the scalability and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Asp(OBzl)-Pro-Arg-AMC can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).
Hydrolysis: Cleavage of the ester bond in Boc-Asp(OBzl) under basic conditions (e.g., sodium hydroxide).
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Sodium hydroxide (NaOH) in water.
Coupling: Diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF)
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free amine form of the peptide.
Hydrolyzed Peptide: Cleavage of the ester bond yields the free acid form of the peptide
Applications De Recherche Scientifique
Boc-Asp(OBzl)-Pro-Arg-AMC is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate in studies of peptide synthesis and enzymatic reactions.
Biology: In assays to measure protease activity, such as caspase and trypsin.
Medicine: In drug discovery and development, particularly for screening protease inhibitors.
Industry: In the production of diagnostic kits and research reagents
Mécanisme D'action
The mechanism of action of Boc-Asp(OBzl)-Pro-Arg-AMC involves its cleavage by proteases, releasing the AMC fluorophore. The fluorescence intensity of AMC increases upon cleavage, allowing for the quantification of protease activity. The molecular targets of this compound are the active sites of proteases, where it binds and undergoes hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Asp(OBzl)-Pro-Arg-pNA: Similar to Boc-Asp(OBzl)-Pro-Arg-AMC but uses p-nitroaniline (pNA) as the chromophore.
This compound: Uses different protecting groups or amino acid sequences.
Uniqueness
This compound is unique due to its use of the AMC fluorophore, which provides high sensitivity and specificity in protease assays. The combination of the Boc protecting group and the benzyl ester also enhances its stability and solubility compared to other similar compounds .
Propriétés
Formule moléculaire |
C37H47N7O9 |
|---|---|
Poids moléculaire |
733.8 g/mol |
Nom IUPAC |
benzyl (3S)-4-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C37H47N7O9/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40)/t26-,27-,28-/m0/s1 |
Clé InChI |
CGHJNIDVCUBKPA-KCHLEUMXSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


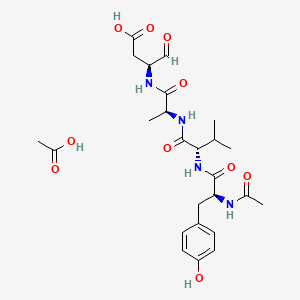
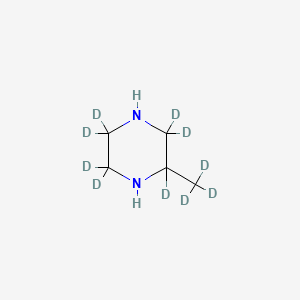
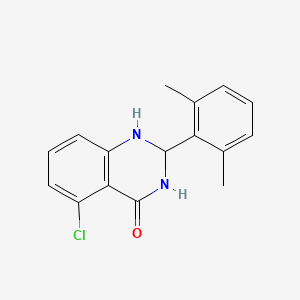
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15139800.png)
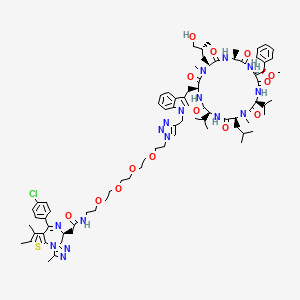
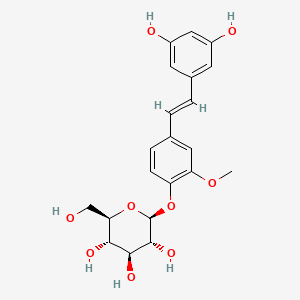

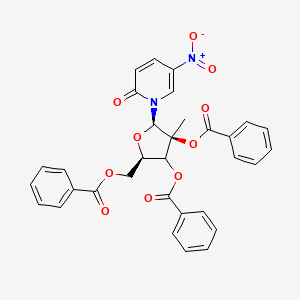
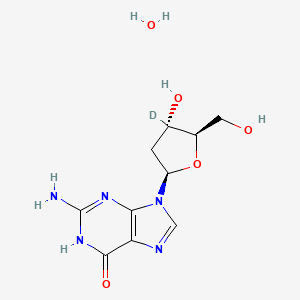
![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)

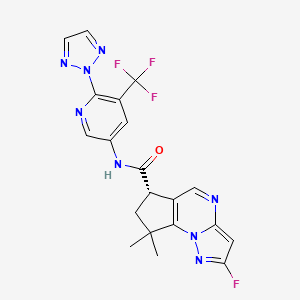
![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)
